1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a benzyl group at position 1, a benzyloxy substituent at position 3, and a sulfamoylphenethyl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-benzyl-3-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c27-35(32,33)23-13-11-20(12-14-23)15-16-28-25(31)24-18-30(17-21-7-3-1-4-8-21)29-26(24)34-19-22-9-5-2-6-10-22/h1-14,18H,15-17,19H2,(H,28,31)(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXJCPYPEJRDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route may include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Benzylation and Benzyloxylation:
Sulfamoylation: The addition of the sulfamoylphenethyl group can be carried out using sulfamoyl chloride and phenethylamine under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Pyrazole Derivatives with Antioxidant and Anti-inflammatory Activity
and describe pyrazole-4-carbaldehyde derivatives (e.g., 4a–4e) substituted with benzoyl, phenyl, and methoxy groups. Key comparisons include:
The benzyloxy group in the target compound replaces the methoxy or nitro groups in analogs like 4c and 4b. This substitution could alter electronic effects (e.g., reduced electron-withdrawing capacity compared to nitro) and steric bulk, impacting receptor binding or metabolic stability .
Sulfonamide-Containing Antifungal Agents
and highlight sulfonamide-based compounds (e.g., N-(4-sulfamoylphenethyl)biphenyl-4-carboxamide, compound 5) with antifungal activity against Candida spp. Comparisons include:
The sulfamoylphenethyl group in the target compound mirrors that in compound 5, suggesting possible fungistatic effects. However, the pyrazole core may influence solubility and toxicity profiles .
Pyrazole-Sulfonamide Hybrids
describes 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide, which shares a pyrazole-sulfonamide backbone. Key differences include:
The trifluoromethyl group in the compound improves resistance to oxidative metabolism, whereas the benzyloxy group in the target compound may introduce susceptibility to esterase-mediated cleavage .
Structural Analogues in Medicinal Chemistry Patents
and highlight compounds with benzyl, benzyloxy, or sulfonamide groups. For example, the patent compound in contains a pyrazolo-pyrimidine core with a sulfonamide, demonstrating the therapeutic relevance of sulfonamide moieties in kinase inhibition or antimicrobial contexts. However, the pyrazole-carboxamide core of the target compound may prioritize different biological pathways .
Biological Activity
1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The compound is primarily studied for its role as an inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK (mitogen/extracellular signal-regulated kinase). This pathway is crucial in cell proliferation and survival, making it a significant target in cancer therapy. The inhibition of MEK can lead to reduced tumor growth and improved outcomes in various cancer models.
Biological Activity and Efficacy
In a study evaluating a series of pyrazole derivatives, including our compound of interest, it was found that it exhibited notable inhibitory activity against MEK1. The most potent derivative showed an IC50 value of 91 nM for MEK1 and a GI50 value of 0.26 μM against A549 lung cancer cells, indicating significant anti-cancer properties .
Case Studies
- In Vitro Studies : The compound was tested on several cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. For instance, in A549 cells, the compound significantly reduced viability at concentrations above 0.5 μM.
- In Vivo Studies : In murine models of lung cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls. Tumor growth inhibition was associated with decreased phosphorylation of ERK1/2, confirming the mechanism of action via MAPK pathway inhibition.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the benzyl and benzyloxy groups significantly influenced biological activity. For example:
- Substituents on the Benzyl Group : Variations in the electronic properties of substituents affected binding affinity to the MEK enzyme.
- Benzyloxy Positioning : The positioning and sterics around the benzyloxy moiety were critical for maintaining potency.
Data Summary
The following table summarizes key findings regarding the biological activity of 1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide:
| Study Type | Model | IC50/ GI50 Value | Remarks |
|---|---|---|---|
| In Vitro | A549 Cells | GI50: 0.26 μM | Significant growth inhibition |
| In Vitro | MEK1 Enzyme | IC50: 91 nM | Potent inhibitor |
| In Vivo | Murine Lung Cancer | - | Reduced tumor size |
Q & A
Basic Questions
Q. What are the common synthetic routes and critical optimization steps for synthesizing 1-benzyl-3-(benzyloxy)-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A standard route includes:
Pyrazole Ring Formation : Condensation of hydrazine derivatives with 1,3-diketones under acidic/basic conditions to form the pyrazole core.
Substituent Introduction : Sequential alkylation or nucleophilic substitution to attach the benzyl, benzyloxy, and sulfamoylphenethyl groups.
Carboxamide Coupling : Amide bond formation via coupling reagents (e.g., EDC/HOBt) between the pyrazole-carboxylic acid intermediate and the sulfamoylphenethyl amine.
- Critical Steps : Protecting group strategies (e.g., benzyloxy protection during alkylation) and purification via column chromatography or recrystallization to ensure high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For unambiguous determination of 3D structure when crystallizable.
- HPLC : Purity assessment using reverse-phase columns with UV detection .
Q. What initial biological screening assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : MEK1/2 inhibition using fluorescence-based kinase assays (IC50 determination).
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., A549, MCF7) to measure GI50 values.
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence bioactivity and selectivity?
- Methodological Answer :
- Benzyloxy Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake (e.g., MEK1 IC50 = 91 nM vs. derivatives lacking this group with IC50 > 1 µM).
- Sulfamoylphenethyl Group : Improves solubility and target specificity via hydrogen bonding with kinase active sites (e.g., MAPK pathway inhibition).
- SAR Strategies : Systematic replacement of substituents (e.g., morpholinoethyl vs. sulfamoylphenethyl) followed by in vitro/in vivo activity comparisons .
Q. What methodologies are employed in molecular docking studies to elucidate its mechanism of action?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., MEK1, PDB: 3H6) and optimize hydrogen bonding networks.
- Docking Software : Use AutoDock Vina or Schrödinger Glide for binding pose prediction.
- Key Interactions : Identify hydrogen bonds between the sulfamoyl group and MEK1’s Lys97/Arg49 residues, validated by mutagenesis assays .
Q. How can researchers address discrepancies in potency data across different studies?
- Methodological Answer :
- Structural Comparisons : Analyze variations in substituents (e.g., 4-sulfamoylphenethyl vs. 2-chlorophenyl) that alter binding affinities.
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outlier results .
Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- In Vitro :
- Hepatocyte Stability Assays : Measure metabolic degradation using human liver microsomes.
- CYP450 Inhibition : Assess drug-drug interaction potential.
- In Vivo :
- Rodent Models : Oral bioavailability studies in rats (e.g., plasma concentration-time curves).
- Toxicity Profiling : Histopathological analysis in liver/kidney tissues after 28-day repeated dosing .
Notes
- Avoid using BenchChem () due to reliability concerns.
- For synthesis, prioritize peer-reviewed protocols ().
- Advanced questions integrate molecular modeling () and comparative pharmacology ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
